
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a methoxy-nitrophenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-methylphenoxy)acetamide.
Nitration: The final step involves the nitration of the intermediate with a nitrating agent like nitric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: 2-(2-carboxy-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide.
Reduction: 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.
Substitution: 2-(2-azido-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(2-Bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
2-(2-Bromo-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-Bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but without the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness: The presence of both the nitro and methoxy groups in 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide makes it unique, providing a balance of electronic effects and steric hindrance that can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10-3-6-14(12(17)7-10)24-9-16(20)18-13-5-4-11(19(21)22)8-15(13)23-2/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLJVWYTULIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B4982541.png)
![(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione](/img/structure/B4982549.png)
![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
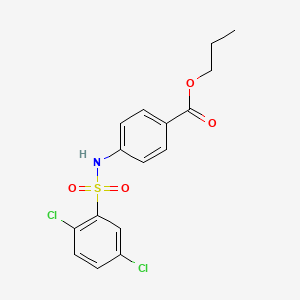
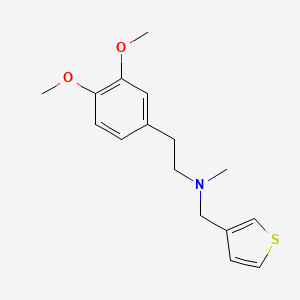
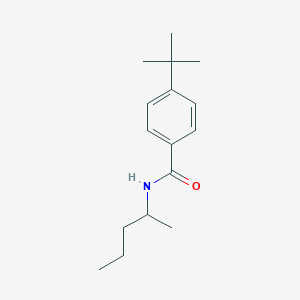
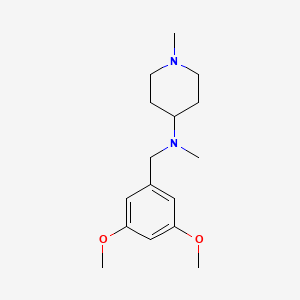
![N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4982586.png)
![1-(3,4-DICHLOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4982589.png)
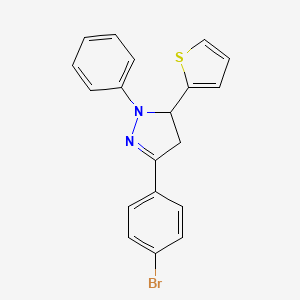
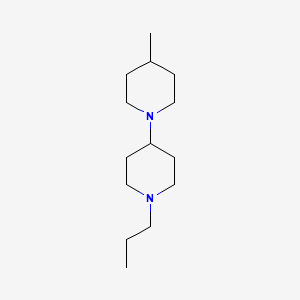
![5-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4982636.png)
![2-[3-[(4-fluorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4982640.png)
